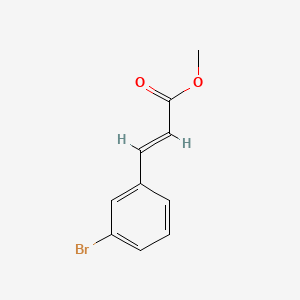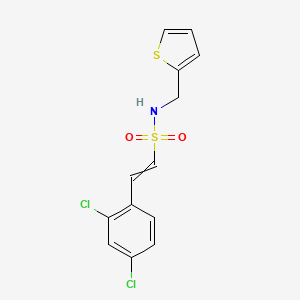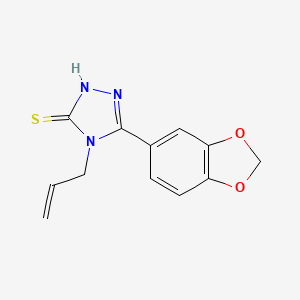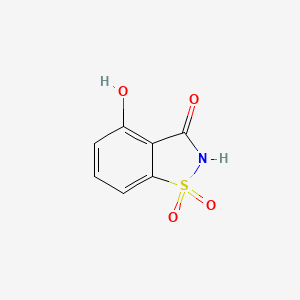
Ácido 2-Boc-aminotiazol-4-carboxílico
Descripción general
Descripción
2-Boc-aminothiazole-4-carboxylic acid (2-Boc-ATCA) is a thiazole-based carboxylic acid that has been used in a variety of organic synthesis reactions. It is a versatile building block for the synthesis of a wide range of organic compounds, ranging from pharmaceuticals to agrochemicals. It is a white crystalline solid that is insoluble in water and has a melting point of approximately 150°C.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas y antifúngicas
Los derivados del ácido 2-Boc-aminotiazol-4-carboxílico son conocidos por sus propiedades antibacterianas y antifúngicas. Sirven como materiales de partida para la síntesis de análogos heterocíclicos que combaten diversas infecciones bacterianas y fúngicas .
Actividad anti-VIH
Estos compuestos también han demostrado ser prometedores en los tratamientos anti-VIH, actuando como inhibidores que pueden potencialmente prevenir la replicación del virus dentro de las células huésped .
Propiedades antioxidantes
Las capacidades antioxidantes de los derivados del ácido 2-Boc-aminotiazol-4-carboxílico los hacen valiosos en la investigación dirigida a neutralizar los radicales libres dañinos en el cuerpo .
Potencial antitumoral y anticancerígeno
Una gama de análogos de 2-aminotiazol exhibe una potente actividad inhibitoria contra varias líneas celulares cancerosas humanas, incluyendo mama, leucemia, pulmón, colon y más, lo que los convierte en algo significativo en la investigación del cáncer .
Usos antihelmínticos
Estos compuestos se exploran por su potencial para actuar como antihelmínticos, que son medicamentos que expulsan los gusanos parásitos (helmintos) del cuerpo .
Efectos antiinflamatorios y analgésicos
Además de sus propiedades antimicrobianas, estas moléculas se estudian por su capacidad para reducir la inflamación y aliviar el dolor, lo cual es crucial en el tratamiento de diversas afecciones crónicas .
Biomarcador para envenenamiento por cianuro
El ácido 2-aminotiazol-4-carboxílico es un biomarcador para el envenenamiento por cianuro, lo que indica su papel en la ciencia forense y la toxicología .
Aplicaciones de la huella molecular
El compuesto se utiliza en técnicas de huella molecular para crear sorbentes altamente selectivos para extraer sustancias específicas de matrices complejas, como el análisis de sangre postmortem .
Mecanismo De Acción
Target of Action
2-aminothiazole derivatives have been reported to exhibit promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Mode of Action
It’s known that 2-aminothiazole-4-carboxylic acids act as broad-spectrum metallo-β-lactamase (mbl) inhibitors by mimicking the anchor pharmacophore features of carbapenem hydrolysate binding .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives can interact with various enzymes and receptors, influencing multiple biochemical pathways .
Result of Action
2-aminothiazole derivatives have been reported to show significant antibacterial and antifungal potential .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of similar compounds .
Safety and Hazards
2-Boc-aminothiazole-4-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation occurs .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSRJPUYPNQJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363593 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83673-98-7 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)



